Medetomidine's ability to induce sedation and analgesia makes it a valuable premedication agent in various research procedures involving animals. It helps reduce anxiety, stress, and pain perception, allowing researchers to perform necessary procedures with minimal discomfort to the animals. This can contribute to improved data quality and animal welfare during research. Source: )
Medetomidine's specific effects on the alpha-2 adrenergic receptors in the body offer opportunities to study various physiological responses. Researchers can use medetomidine to investigate:
Medetomidine hydrochloride is a synthetic compound primarily utilized as a veterinary anesthetic and analgesic. It is an alpha-2 adrenergic agonist, which means it binds to alpha-2 adrenergic receptors in the central nervous system, leading to sedation and analgesia. The compound is often administered in its hydrochloride salt form, which is a white crystalline solid that is soluble in water. Medetomidine hydrochloride is known for its potent sedative effects and is commonly used in veterinary medicine, particularly for dogs and cats, during surgical procedures and clinical examinations .
Medetomidine acts as a selective agonist at alpha-2 adrenergic receptors in the central nervous system (CNS). These receptors are involved in regulating various physiological processes, including blood pressure, heart rate, and body temperature. By activating these receptors, medetomidine produces sedation, analgesia (pain relief), and a decrease in blood pressure and heart rate.
Medetomidine exhibits significant biological activity as an alpha-2 adrenergic agonist. Its pharmacological effects include:
The synthesis of medetomidine hydrochloride involves several steps:
This synthetic route allows for the production of both the racemic mixture and its active isomer, dexmedetomidine.
Medetomidine hydrochloride has several applications:
Medetomidine has been shown to interact with various other substances:
Several compounds share similarities with medetomidine hydrochloride, particularly within the class of alpha-2 adrenergic agonists. Here are some notable comparisons:
| Compound Name | Unique Features | Clinical Use |
|---|---|---|
| Dexmedetomidine | Active isomer of medetomidine; more potent sedative | Used in human anesthesia; approved for ICU sedation |
| Xylazine | Also an alpha-2 agonist; used in veterinary medicine | Commonly used for sedation in horses |
| Clonidine | Primarily used for hypertension treatment | Used off-label for ADHD; also has sedative properties |
| Romifidine | Similar action; less cardiovascular impact | Used for sedation in horses |
Medetomidine hydrochloride stands out due to its specific application in veterinary medicine and its unique interactions when combined with other drugs, particularly opioids.
Medetomidine hydrochloride possesses the molecular formula C₁₃H₁₇ClN₂, representing the hydrochloride salt form of the parent compound medetomidine [1] [2] [3]. The compound has a molecular weight of 236.74 grams per mole, as confirmed by multiple analytical sources [1] [4] [5]. The exact mass of medetomidine hydrochloride is 236.108026 Da, providing precise identification for mass spectrometric analysis [2] [18].
The parent compound medetomidine itself has the molecular formula C₁₃H₁₆N₂ with a molecular weight of 200.28 grams per mole [9] [12] [24]. The hydrochloride salt formation results from the addition of one hydrogen chloride molecule to the basic imidazole nitrogen, increasing the molecular weight by 36.46 grams per mole [1] [3].
| Property | Medetomidine | Medetomidine Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂ | C₁₃H₁₇ClN₂ |
| Molecular Weight | 200.28 g/mol | 236.74 g/mol |
| Exact Mass | 200.131348 Da | 236.108026 Da |
| Chemical Abstracts Service Number | 86347-14-0 | 86347-15-1 |
The two-dimensional structure of medetomidine hydrochloride consists of an imidazole ring system connected to a substituted aromatic benzene ring through a methyl-bearing carbon bridge [1] [2] [15]. The imidazole moiety contains two nitrogen atoms positioned at the 1 and 3 positions, with one nitrogen available for protonation in the hydrochloride salt form [2] [15].
The benzene ring bears two methyl substituents at the 2 and 3 positions relative to the point of attachment, creating a 2,3-dimethylphenyl group [1] [2] [12]. The connection between the aromatic ring and imidazole occurs through a secondary carbon atom that bears a methyl group, establishing the critical chiral center in the molecule [15] [25].
The IUPAC name for the compound is 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, reflecting the systematic nomenclature that describes the substitution pattern [2] [3] [6]. The canonical SMILES representation is CC(C1=CN=CN1)C2=C(C)C(C)=CC=C2.Cl, which encodes the molecular connectivity in a linear format [1] [4].
Key structural features include:
The three-dimensional conformational properties of medetomidine hydrochloride have been elucidated through crystallographic studies and computational modeling [15] [35]. The molecule adopts a conformation where the imidazole ring and the substituted benzene ring are positioned to minimize steric interactions while maintaining optimal electronic properties [15].
Crystal structure studies of dexmedetomidine complexed with alpha-2 adrenergic receptors reveal that the compound binds to the orthosteric site through π-π and hydrophobic interactions with adjacent phenylalanine and tyrosine residues [15] [35]. A critical hydrogen bond forms with a nearby aspartate residue, demonstrating the importance of the three-dimensional arrangement for biological activity [15] [35].
The conformational flexibility of medetomidine hydrochloride is limited by the presence of only two rotatable bonds, which restricts the number of accessible conformations [2]. This structural rigidity contributes to the compound's selectivity and binding affinity for specific receptor sites [15].
Medetomidine hydrochloride exhibits variable solubility across different solvent systems, reflecting its amphiphilic nature and the presence of both hydrophilic and lipophilic regions [1] [5] [17]. In aqueous solutions, the compound demonstrates good solubility with reported values ranging from 20 to 47 milligrams per milliliter depending on experimental conditions [1] [5] [19].
| Solvent | Solubility (mg/mL) | Molarity (mM) | Source |
|---|---|---|---|
| Water | 23.67 | 100 | [1] |
| Water | 47 | 198.53 | [19] |
| Dimethyl sulfoxide | 23.67 | 100 | [1] |
| Dimethyl sulfoxide | 12 | 50.68 | [19] |
| Ethanol | 30 | 126.7 | [17] |
| Ethanol | 47 | 198.53 | [19] |
| Dimethyl formamide | 25 | 105.6 | [17] |
The compound shows enhanced solubility in polar organic solvents compared to purely aqueous systems [5] [17]. Dimethyl sulfoxide and ethanol serve as effective solvents for preparation of stock solutions, with ethanol providing the highest solubility at approximately 30 milligrams per milliliter [17] [19]. The favorable solubility in dimethyl formamide makes this solvent suitable for analytical applications [17].
Medetomidine hydrochloride exhibits well-defined thermal characteristics that are important for both identification and stability assessment [6] [18] [20]. The melting point of the compound ranges from 177.0 to 181.0 degrees Celsius according to high-purity analytical standards [6] [20]. Alternative sources report slightly different ranges, with values between 164-166 degrees Celsius and 175.5-178.5 degrees Celsius documented in the literature [18] [15].
The thermal properties are influenced by the crystalline form and degree of hydration, which can vary between different batches and preparation methods [6]. Thermogravimetric analysis and differential thermal analysis have been employed to characterize the thermal behavior of various salt forms of medetomidine [13] [32].
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point Range 1 | 177.0-181.0°C | [6] [20] |
| Melting Point Range 2 | 164-166°C | [18] |
| Melting Point Range 3 | 175.5-178.5°C | [15] |
| Reference Melting Point | 179°C | [6] [20] |
The compound requires storage under controlled conditions, typically at room temperature in a cool and dark environment below 15 degrees Celsius [6] [20]. The hygroscopic nature of medetomidine hydrochloride necessitates storage under inert gas to prevent moisture absorption [6] [20].
Medetomidine hydrochloride demonstrates significant pH-dependent behavior due to its basic imidazole functionality [23] [24]. The compound exists as a neutral base with a pKa value of the protonated form equal to 7.2, resulting in two distinct protonation states in aquatic environments [23].
At physiological pH values around 7.4, medetomidine exists in equilibrium between protonated and neutral forms, with approximately equal populations of both species [23]. In acidic conditions (pH < 6), the compound exists predominantly in the protonated form, while in basic conditions (pH > 8), the neutral form predominates [23].
The pH-dependent behavior has important implications for the compound's chemical stability and reactivity [23]. Photodegradation studies reveal that neutral medetomidine undergoes more rapid degradation compared to the protonated form, indicating that the protonation state influences chemical reactivity [23].
Medetomidine hydrochloride exists as a racemic mixture containing two enantiomers due to the presence of a chiral carbon atom that bears a methyl group and connects the imidazole and aromatic ring systems [10] [11] [15]. The two stereoisomers are designated as dexmedetomidine (the S-enantiomer) and levomedetomidine (the R-enantiomer) [25] [26] [28].
Dexmedetomidine represents the pharmacologically active enantiomer and demonstrates significantly greater potency compared to the racemic mixture [25] [26]. Studies indicate that dexmedetomidine exhibits hypotensive, bradycardic, sedative, analgesic, and mydriatic properties that closely mirror those of the racemic medetomidine [25]. The potency of dexmedetomidine is approximately twice that of the racemic mixture, allowing for reduced dosing requirements [26] [36].
Levomedetomidine, the R-enantiomer, shows minimal pharmacological activity when administered alone [25] [28] [30]. At high doses, levomedetomidine may exhibit some sedative and analgesic properties, but these effects are substantially weaker than those of dexmedetomidine [25] [30]. Importantly, levomedetomidine can actually reduce the level of dexmedetomidine-induced sedation when administered in combination [28].
| Stereoisomer | Configuration | Relative Activity | Properties |
|---|---|---|---|
| Dexmedetomidine | S-enantiomer | High (Active) | Sedative, analgesic, hypotensive |
| Levomedetomidine | R-enantiomer | Low (Inactive) | Minimal activity, may antagonize dexmedetomidine |
| Racemic Medetomidine | 1:1 mixture | Intermediate | Combined effects of both enantiomers |
The stereochemical configuration significantly influences both the chemical and physical properties of medetomidine hydrochloride [13] [32]. Crystallographic studies reveal that different enantiomers can form distinct crystal structures, affecting properties such as melting point, solubility, and stability [13] [32].
Phase diagram analysis of various salt forms demonstrates that hydrogen halide salts of medetomidine exhibit racemic compound behavior, where the two enantiomers co-crystallize in a 1:1 ratio [13] [32]. In contrast, the hydrogen oxalate salt shows conglomerate behavior, where each enantiomer forms separate crystals, facilitating chiral resolution [13] [32].
The stereochemical influence extends to metabolic stability, with both enantiomers acting as inhibitors of microsomal drug metabolism in vitro [29]. However, significant differences in elimination kinetics become apparent at higher doses, with levomedetomidine showing prolonged elimination half-lives compared to dexmedetomidine [29].
Specific rotation measurements indicate that pure medetomidine hydrochloride should exhibit minimal optical activity when prepared as a racemic mixture, with values ranging from -1.0 to +1.0 degrees [6] [20]. This property serves as a quality control parameter for pharmaceutical preparations and can be used to assess enantiomeric purity [6].
Proton nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for the structural characterization and identity verification of medetomidine hydrochloride. The compound exhibits characteristic proton resonances that provide detailed information about its molecular structure and electronic environment [1] [2].
The proton nuclear magnetic resonance spectrum of medetomidine hydrochloride displays several distinctive resonance patterns corresponding to different proton environments within the molecule. The aromatic protons of the 2,3-dimethylphenyl substituent typically appear in the downfield region between 6.5-7.5 parts per million, reflecting the deshielding effect of the aromatic ring system [1] [2]. These aromatic signals often present as complex multipets due to the coupling interactions between adjacent protons on the benzene ring.
The imidazole ring protons constitute another critical spectroscopic feature, appearing characteristically in the 7.0-8.0 parts per million region. The two inequivalent imidazole protons at the 2 and 5 positions exhibit distinct chemical shifts due to their different electronic environments, with the 2-position proton typically appearing more downfield due to its proximity to both nitrogen atoms [3].
The methine proton at the chiral center represents a particularly important diagnostic signal, typically resonating between 3.5-4.5 parts per million as a quartet due to coupling with the adjacent methyl group. This signal provides crucial information about the stereochemical configuration and serves as a key identifier for the compound [3].
The methyl substituents on both the phenyl ring and the chiral carbon contribute to the upfield region of the spectrum, with chemical shifts typically ranging from 1.0-2.5 parts per million. The phenyl ring methyl groups usually appear as sharp singlets, while the chiral center methyl appears as a doublet due to coupling with the methine proton [2] [3].
Solvent selection plays a crucial role in proton nuclear magnetic resonance analysis of medetomidine hydrochloride. Deuterated chloroform, dimethyl sulfoxide-d6, and deuterium oxide represent the most commonly employed solvents, each offering distinct advantages for specific analytical requirements [1] [2]. The choice of solvent can significantly influence chemical shift values and coupling patterns, necessitating careful consideration for comparative studies.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information to proton nuclear magnetic resonance, offering insights into the carbon skeleton and electronic environment of medetomidine hydrochloride. This technique proves particularly valuable for quantitative analysis and structural confirmation [1] [2].
The aromatic carbon atoms of the 2,3-dimethylphenyl substituent exhibit characteristic resonances in the 120-140 parts per million region. The quaternary aromatic carbons bearing the methyl substituents typically appear at distinct chemical shifts compared to the protonated aromatic carbons, enabling clear differentiation of the substitution pattern [4].
The imidazole ring carbons contribute distinctive signals in the 135-145 parts per million range, with the carbon atoms adjacent to nitrogen typically showing characteristic downfield shifts. The carbon-2 and carbon-5 positions of the imidazole ring can often be distinguished based on their different chemical environments and coupling patterns [4].
The chiral carbon center represents a critical diagnostic signal, typically appearing in the 35-45 parts per million region. This carbon exhibits characteristic coupling patterns and chemical shift values that provide information about the stereochemical configuration and substituent effects [4].
The methyl carbon atoms contribute to the upfield region of the carbon-13 nuclear magnetic resonance spectrum, with resonances typically appearing between 15-25 parts per million. The aromatic methyl groups and the chiral center methyl can often be distinguished based on their different chemical environments and relaxation properties [4].
Quantitative carbon-13 nuclear magnetic resonance techniques enable the determination of carbon content and can provide valuable information about sample purity and degradation products. The integration of carbon signals can be particularly useful for assessing the integrity of the molecular structure and identifying potential impurities [1] [2].
Mass spectrometry represents an indispensable analytical technique for the characterization of medetomidine hydrochloride, providing molecular weight confirmation and structural elucidation through fragmentation patterns. Multiple ionization techniques have been successfully employed for the analysis of this compound [5] [6] [7].
Liquid chromatography-tandem mass spectrometry constitutes the most widely utilized approach for medetomidine hydrochloride analysis, particularly in quantitative applications. Under positive electrospray ionization conditions, the compound readily forms a protonated molecular ion at mass-to-charge ratio 201.139, corresponding to the loss of the chloride counterion from the hydrochloride salt [5] [6] [7].
The fragmentation pattern of medetomidine under collision-induced dissociation conditions yields characteristic product ions that provide structural confirmation. The major fragment ions include mass-to-charge ratios 95.061 and 68, which correspond to specific structural moieties within the molecule. The fragment at 95.061 likely represents the loss of the dimethylphenyl substituent, while the ion at mass-to-charge 68 corresponds to the protonated imidazole ring system [5] [6] [7].
Direct analysis in real time mass spectrometry has emerged as a valuable technique for rapid screening and forensic analysis of medetomidine hydrochloride. This approach enables the detection of the compound in complex matrices without prior chromatographic separation, producing similar fragmentation patterns to liquid chromatography-mass spectrometry methods [5] [7].
Gas chromatography-mass spectrometry provides complementary structural information through electron ionization fragmentation. The molecular ion appears at mass-to-charge 200, representing the free base form of medetomidine. The electron ionization fragmentation pattern yields additional structural information through alternative bond cleavage pathways compared to electrospray ionization methods [8].
High-resolution mass spectrometry enables precise molecular weight determination with accuracies typically better than 5 parts per million. For medetomidine, the exact mass of the protonated molecule has been determined as 201.1386, providing unambiguous molecular formula confirmation as carbon-13 hydrogen-17 nitrogen-2 [8] [7].
Infrared spectroscopy provides a characteristic fingerprint for medetomidine hydrochloride, enabling identification and purity assessment through vibrational band analysis. The infrared spectrum exhibits several diagnostic absorption bands corresponding to specific functional groups within the molecule [9] [10] [11].
The nitrogen-hydrogen stretching vibrations of the imidazole ring system appear as medium to strong intensity bands in the 3200-3400 wavenumber region. These absorptions provide clear evidence for the presence of the imidazole moiety and can be used to distinguish medetomidine from structurally related compounds lacking this functional group [9] [10].
Aromatic carbon-hydrogen stretching vibrations contribute to the spectral region between 3000-3100 wavenumbers, appearing as medium intensity bands characteristic of the substituted benzene ring system. These absorptions, combined with the aromatic carbon-carbon stretching vibrations in the 1450-1600 wavenumber region, provide clear evidence for the aromatic substituent [10] [11].
The aliphatic carbon-hydrogen stretching vibrations of the methyl groups produce strong intensity bands in the 2800-3000 wavenumber region. These absorptions are particularly useful for confirming the presence of the methyl substituents on both the aromatic ring and the chiral center [10] [11].
The imidazole ring carbon-nitrogen stretching vibrations appear as strong intensity bands in the 1530-1650 wavenumber region, providing characteristic fingerprint information for this heterocyclic system. These absorptions are particularly diagnostic for distinguishing imidazole-containing compounds from other nitrogen-containing heterocycles [10] [11].
The hydrochloride salt formation significantly influences the infrared spectrum through the introduction of broad absorption bands in the 2400-3200 wavenumber region. These absorptions arise from nitrogen-hydrogen...chloride hydrogen bonding interactions and provide clear evidence for salt formation. The breadth and intensity of these bands can provide information about the strength and nature of the hydrogen bonding network [10] [11].
Carbon-nitrogen stretching vibrations contribute medium intensity bands in the 1200-1350 wavenumber region, while aromatic carbon-hydrogen bending vibrations appear in the 700-900 wavenumber fingerprint region. These lower frequency absorptions contribute to the overall spectroscopic fingerprint and enable discrimination from closely related compounds [10] [11].
Ultraviolet-visible spectroscopy provides valuable information about the electronic transitions and chromophoric properties of medetomidine hydrochloride. The compound exhibits characteristic absorption features that enable quantitative analysis and purity determination [12] [13].
The primary absorption maximum occurs at 212 nanometers, corresponding to π-π* electronic transitions within the aromatic ring systems. This absorption band exhibits moderate intensity and represents the most prominent feature in the ultraviolet-visible spectrum of medetomidine hydrochloride [12].
The absorption envelope extends from approximately 190 to 280 nanometers, encompassing various electronic transitions associated with the aromatic phenyl ring and the imidazole heterocycle. The specific wavelength positions and intensities of these transitions provide fingerprint information for compound identification [12] [13].
The extinction coefficient at the absorption maximum has been determined to be moderate, reflecting the conjugated aromatic system within the molecule. For specialized derivatives such as the diazirine-functionalized analogue azi-medetomidine, higher extinction coefficients (ε = 315 reciprocal molar per centimeter) have been reported at 357 nanometers, corresponding to the diazirine chromophore [4].
Solvent effects significantly influence the ultraviolet-visible absorption properties of medetomidine hydrochloride. Changes in solvent polarity and pH can result in measurable shifts in absorption wavelengths and intensities, necessitating careful control of experimental conditions for quantitative applications [12] [13].
High-performance liquid chromatography coupled with ultraviolet detection represents a widely employed analytical method for medetomidine analysis. The absorption at 212 nanometers provides adequate sensitivity for most analytical applications, while the spectral selectivity enables discrimination from potential interfering compounds [14] [15].
X-ray crystallographic analysis provides definitive structural information about medetomidine hydrochloride in the solid state, revealing molecular geometry, crystal packing arrangements, and intermolecular interactions. Multiple crystal forms have been characterized for both the racemic mixture and individual enantiomers [16] [17] [18].
Medetomidine hydrochloride crystallizes in various crystal systems depending on the specific polymorph and crystallization conditions. Both monoclinic and orthorhombic crystal systems have been reported, with space group assignments varying among different crystal forms. The compound typically forms needle-like crystals with characteristic optical properties [19] [16].
The melting point of medetomidine hydrochloride crystals ranges from 168-172°C, with literature values spanning 164-181°C depending on the specific crystal form and purity. These thermal properties provide important information for polymorph identification and quality control applications [11] [19] [20].
For the pharmacologically active dexmedetomidine hydrochloride enantiomer, multiple crystal forms have been identified and characterized. Crystal form C exhibits characteristic peaks in X-ray powder diffraction patterns at 7.511, 11.983, 12.622, 16.307, 17.597, and 24.084 degrees two-theta, providing a unique fingerprint for this specific polymorph [16] [17].
Crystal packing analysis reveals extensive hydrogen bonding networks involving the imidazole nitrogen atoms and the chloride counterions. These intermolecular interactions stabilize the crystal structure and influence the physical properties of the solid form. The hydrogen bonding patterns differ significantly between polymorphic forms, contributing to their distinct properties [22] [23].
Polymorphism represents a critical consideration for medetomidine hydrochloride, with multiple crystal forms exhibiting different physical and chemical properties. The various polymorphs can be distinguished through X-ray powder diffraction, thermal analysis, and infrared spectroscopy, requiring careful characterization for pharmaceutical applications [16] [23] [17].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard